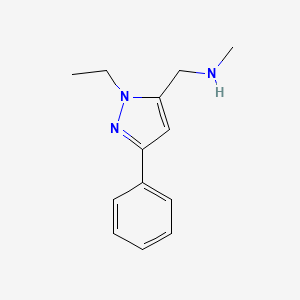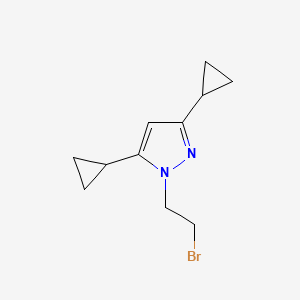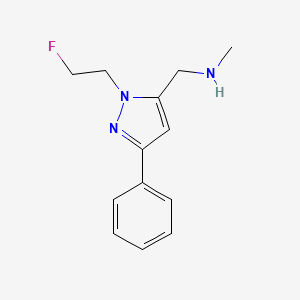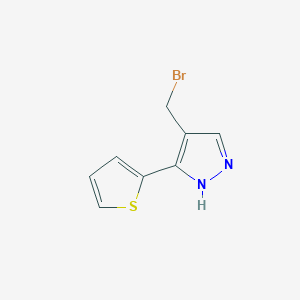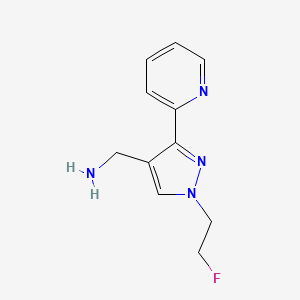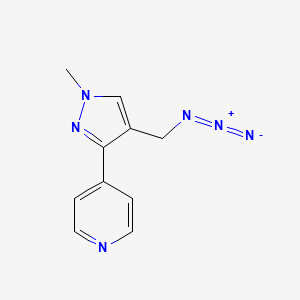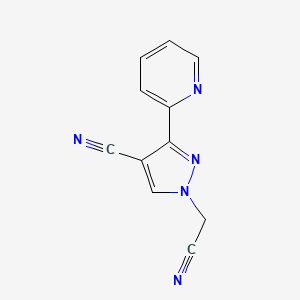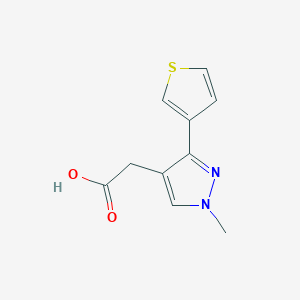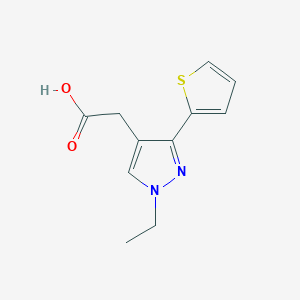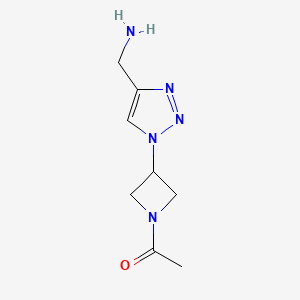
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one
Descripción general
Descripción
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethan-1-one, otherwise known as AMT, is an organic compound that has been studied for its various applications in scientific research. As a synthetic compound, AMT is a versatile molecule that can be used as a building block for the synthesis of various other compounds, as well as a tool for studying and understanding the structure and function of various biological systems.
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
Este compuesto sirve como precursor en la síntesis de diversos agentes farmacéuticos. Su estructura es propicia para modificaciones que pueden llevar al desarrollo de fármacos con posibles propiedades antibacterianas, antifúngicas y anticancerígenas . La presencia de anillos de azetidina y triazol lo convierte en un intermedio versátil para la construcción de moléculas complejas diseñadas para terapias dirigidas.
Investigación Agroquímica
En la investigación agroquímica, los derivados de este compuesto podrían explorarse por su posible uso como pesticidas o herbicidas. El componente triazol, en particular, es conocido por su papel en el desarrollo de fungicidas y reguladores del crecimiento de las plantas .
Ciencia de Materiales
El anillo de azetidina en la estructura del compuesto puede utilizarse en el desarrollo de nuevos materiales poliméricos. Estos materiales pueden exhibir propiedades únicas, como alta estabilidad térmica y resistencia a la degradación, lo que los hace adecuados para aplicaciones de ingeniería avanzadas .
Desarrollo de Sensores Bioquímicos
Debido a sus grupos funcionales reactivos, este compuesto se puede utilizar en el diseño de sensores bioquímicos. Estos sensores podrían detectar biomoléculas o agentes químicos específicos, proporcionando herramientas valiosas para el diagnóstico médico y la monitorización ambiental .
Catálisis
La estructura del compuesto permite su uso como ligando en sistemas catalíticos. Podría mejorar potencialmente la eficiencia de los catalizadores utilizados en la síntesis orgánica, particularmente en reacciones que requieren un control preciso sobre la regio y la estereoquímica .
Sensibilizadores Fotográficos
Las propiedades únicas de absorción de luz del anillo triazol hacen que los derivados de este compuesto sean candidatos para su uso como sensibilizadores fotográficos. Estos compuestos pueden mejorar el rendimiento de las películas y papeles fotográficos al aumentar su sensibilidad a la luz .
Agentes Antimicrobianos
La investigación sobre agentes antimicrobianos a menudo involucra derivados de triazol debido a su eficacia contra un amplio espectro de patógenos. Este compuesto podría modificarse para desarrollar nuevos fármacos antimicrobianos que aborden la creciente preocupación por la resistencia a los antibióticos .
Investigación en Neurociencia
En neurociencia, este compuesto podría usarse para sintetizar moléculas que interactúan con los receptores neuronales. Tales moléculas pueden contribuir al desarrollo de tratamientos para trastornos neurológicos o proporcionar información sobre el funcionamiento del sistema nervioso .
Mecanismo De Acción
The mechanism of action of AMT is not well understood, but it is believed to involve the interaction of the compound with specific proteins and enzymes in the cell. Specifically, AMT is thought to bind to certain proteins and enzymes, resulting in the inhibition of their activity. Additionally, AMT is believed to interact with DNA and RNA, resulting in the inhibition of their synthesis. Finally, AMT is also thought to interact with cell membranes, resulting in the disruption of their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMT are not well understood, but it is believed to have a variety of effects on the body. For example, AMT has been shown to have an inhibitory effect on the activity of certain proteins and enzymes, resulting in the inhibition of their activity. Additionally, AMT has been shown to interact with DNA and RNA, resulting in the inhibition of their synthesis. Furthermore, AMT has been shown to interact with cell membranes, resulting in the disruption of their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using AMT in lab experiments is its versatility. AMT can be used as a building block for the synthesis of various other compounds, as well as a tool for studying and understanding the structure and function of various biological systems. Additionally, the synthesis of AMT is relatively simple and quick, making it a popular choice for the synthesis of various compounds. However, one major limitation of using AMT in lab experiments is its lack of specificity. AMT is not specific to any particular protein or enzyme, and thus its use can result in the inhibition of the activity of a variety of proteins and enzymes. Additionally, AMT is not specific to any particular DNA or RNA, and thus its use can result in the inhibition of the synthesis of a variety of DNA and RNA molecules.
Direcciones Futuras
Given the versatility of AMT, there are a variety of potential future directions for its use in scientific research. For example, AMT could be used to develop inhibitors of specific proteins and enzymes, as well as to study the structure and function of specific proteins and enzymes. Additionally, AMT could be used to develop inhibitors of specific DNA and RNA molecules, as well as to study the structure and function of specific DNA and RNA molecules. Finally, AMT could be used to study the structure and function of cell membranes and to develop inhibitors of cell growth.
Propiedades
IUPAC Name |
1-[3-[4-(aminomethyl)triazol-1-yl]azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O/c1-6(14)12-4-8(5-12)13-3-7(2-9)10-11-13/h3,8H,2,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODAMWXQIFWHPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



